(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Catalog No.
S12270341
CAS No.
M.F
C20H22N2O4
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbony...

Product Name

(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

ASLOVDWQFVNFRC-GOSISDBHSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN)C(=O)O

(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, also known as N-((9H-fluoren-9-yl)methoxycarbonyl)-L-ornithine, is a derivative of L-ornithine that features a fluorene-based protecting group. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group of L-ornithine during various

  • Deprotection Reactions: The fluorene protecting group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for regenerating the free amino group necessary for further peptide bond formation.
  • Coupling Reactions: The protected amino group can participate in peptide bond formation through coupling reactions with activated carboxylic acids or esters. Common coupling reagents include dicyclohexylcarbodiimide and ethyl(dimethylaminopropyl)carbodiimide, often used in conjunction with coupling additives like 1-hydroxybenzotriazole.

These reactions facilitate the synthesis of complex peptides while maintaining the integrity of sensitive functional groups.

(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid exhibits biological activity primarily through its role as a building block in peptide synthesis. Peptides synthesized from this compound may interact with various biological targets, including receptors and enzymes involved in metabolic processes. The specific interactions depend on the sequence and structure of the resulting peptides, which can influence cellular signaling pathways and physiological responses.

The synthesis of (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves:

  • Protection of L-Ornithine: The amino group of L-ornithine is protected by reacting it with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
  • Purification: Following the protection step, the product is purified using techniques such as column chromatography to isolate the desired compound.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

This compound is primarily used in:

  • Peptide Synthesis: It serves as a key intermediate in the production of peptides for research and therapeutic applications.
  • Drug Development: Peptides synthesized from this compound can be explored for their potential as therapeutic agents targeting various diseases, including cancer and metabolic disorders.
  • Biochemical Research: Its utility in synthesizing modified peptides allows researchers to study protein interactions and functions.

Interaction studies involving (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid focus on its role in forming peptides that interact with specific biological receptors and enzymes. These studies help elucidate mechanisms of action for peptides derived from this compound, contributing to understanding their biological effects.

Several compounds share structural similarities with (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, particularly those featuring fluorene-based protecting groups or related amino acids. Here are some notable examples:

Compound NameStructureUnique Features
(S)-2,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acidSimilar fluorene protectionContains two fluorene groups
L-Ornithine, N5-acetyl-N2-[(9H-fluoren-9-yl)methoxy]carbonylAcetylated variantAcetylation alters reactivity
(S)-2-(N-(9H-fluoren-9-yl)methoxycarbonyl)glycyl-N5-(phenylmethoxy)ornithineGlycine derivativeIncorporates glycine into structure

The uniqueness of (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid lies in its specific configuration and the protective nature of its fluorene group, which enhances stability during peptide synthesis while allowing for selective deprotection when needed.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.15795719 g/mol

Monoisotopic Mass

354.15795719 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

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